molecular formula C9H12ClNO2S B4675665 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide

1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide

Cat. No.: B4675665
M. Wt: 233.72 g/mol
InChI Key: XRUIVDMICLCCGT-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N,N-dimethylmethanesulfonamide is an organic compound characterized by the presence of a chlorophenyl group attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with N,N-dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzenesulfonyl chloride+N,N-dimethylamineThis compound+HCl\text{3-chlorobenzenesulfonyl chloride} + \text{N,N-dimethylamine} \rightarrow \text{this compound} + \text{HCl} 3-chlorobenzenesulfonyl chloride+N,N-dimethylamine→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The sulfonamide moiety can be oxidized to form sulfone derivatives under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions:

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties and used in research related to serotonin receptors.

    3-Chloromethcathinone: A cathinone derivative with stimulant effects.

Uniqueness: 1-(3-Chlorophenyl)-N,N-dimethylmethanesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a chlorophenyl group with a methanesulfonamide moiety makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-11(2)14(12,13)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUIVDMICLCCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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